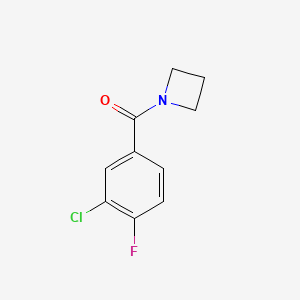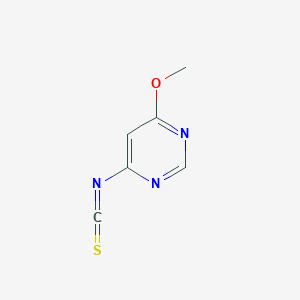
Azetidin-1-yl(3-chloro-4-fluorophenyl)methanone
Descripción general
Descripción
Azetidin-1-yl(3-chloro-4-fluorophenyl)methanone is a chemical compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity and stability characteristics. This compound features a 3-chloro-4-fluorophenyl group attached to the azetidine ring, making it an interesting subject for various chemical and pharmacological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Azetidin-1-yl(3-chloro-4-fluorophenyl)methanone typically involves the reaction of azetidine with 3-chloro-4-fluorobenzoyl chloride under basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
Azetidin-1-yl(3-chloro-4-fluorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidines with various functional groups.
Aplicaciones Científicas De Investigación
Azetidin-1-yl(3-chloro-4-fluorophenyl)methanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials and polymers with unique properties.
Mecanismo De Acción
The mechanism of action of Azetidin-1-yl(3-chloro-4-fluorophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit monoacylglycerol lipase, leading to increased levels of endocannabinoids, which can modulate pain, inflammation, and mood .
Comparación Con Compuestos Similares
Similar Compounds
Azetidin-2-one: Another azetidine derivative with different substituents, known for its biological activities.
3-Chloro-4-fluoroaniline: A related compound with similar substituents but different core structure.
Fluorophenyl derivatives: Compounds with fluorophenyl groups that exhibit similar reactivity and biological properties.
Uniqueness
Azetidin-1-yl(3-chloro-4-fluorophenyl)methanone is unique due to its specific combination of azetidine and 3-chloro-4-fluorophenyl groups, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields .
Propiedades
Número CAS |
863454-79-9 |
|---|---|
Fórmula molecular |
C10H9ClFNO |
Peso molecular |
213.63 g/mol |
Nombre IUPAC |
azetidin-1-yl-(3-chloro-4-fluorophenyl)methanone |
InChI |
InChI=1S/C10H9ClFNO/c11-8-6-7(2-3-9(8)12)10(14)13-4-1-5-13/h2-3,6H,1,4-5H2 |
Clave InChI |
FHRNSSUQTJBVMH-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C1)C(=O)C2=CC(=C(C=C2)F)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(1,3-Dioxolo[4,5-B]pyridin-6-YL)-ethanone](/img/structure/B8732082.png)








